Bis(dichlorosilyl)methane

Catalog No.
S1514579
CAS No.
18081-42-0
M.F
CH2Cl4Si2
M. Wt
212 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dichlorosilyl)methane

CAS Number

18081-42-0

Product Name

Bis(dichlorosilyl)methane

Molecular Formula

CH2Cl4Si2

Molecular Weight

212 g/mol

InChI

InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2

InChI Key

MJDRMXBTLIZHHH-UHFFFAOYSA-N

SMILES

C([Si](Cl)Cl)[Si](Cl)Cl

Canonical SMILES

C([Si](Cl)Cl)[Si](Cl)Cl

The exact mass of the compound Bis(dichlorosilyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(dichlorosilyl)methane (CAS 18081-42-0) is a highly reactive, bifunctional organosilicon precursor characterized by a central methylene bridge flanked by two dichlorosilyl (-SiHCl2) groups. In industrial procurement and advanced materials research, it is primarily valued as a single-source precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon carbide (SiC) and carbon-doped silicon nitride (SiCN) films. Furthermore, the presence of both Si-Cl and Si-H functionalities makes it an ideal building block for synthesizing polycarbosilane (PCS) pre-ceramic polymers. By offering a pre-formed Si-C-Si molecular backbone, this compound allows manufacturers to bypass the kinetic limitations of dual-gas systems, significantly lowering thermal budgets while achieving precise stoichiometric control in high-performance semiconductor and aerospace applications [1].

Research Fit

Bifunctional reactivity
Si-H/Si-Cl dual groups support hydrosilylation, dehydrogenative silylation and controlled polymerization
Precursor architecture
Methylene-bridged disilacyclopentane formation enables polycarbosilane and SiC precursor synthesis
Volatility profile
Higher vapor pressure facilitates vapor-phase delivery in CVD and ALD research workflows

Substituting bis(dichlorosilyl)methane with generic alternatives fundamentally compromises process efficiency and material quality. In CVD processes, using dual-source systems (e.g., dichlorosilane mixed with propane) introduces severe kinetic mismatches in decomposition rates, often requiring temperatures exceeding 1000°C and resulting in non-stoichiometric carbon incorporation. While methyltrichlorosilane (MTS) is a common single-source alternative, it frequently leads to undesirable chlorine contamination and carbon-rich domains. Furthermore, fully chlorinated analogs like bis(trichlorosilyl)methane (CAS 4142-85-2) lack the reactive Si-H bonds essential for low-temperature cross-linking. The absence of these hydridic bonds forces the use of aggressive, oxygen-introducing curing steps during pre-ceramic polymer synthesis, which ultimately degrades the high-temperature mechanical stability of the resulting SiC fibers [1].

Substitution Risk

Target
Bis(dichlorosilyl)methane
Two Si-H bonds essential for double silylation and cyclization
Analog
Bis(trichlorosilyl)methane
Zero Si-H bonds – hydrosilylation pathways are not accessible
Target
Bis(dichlorosilyl)methane
Forms 1,3-disilacyclopentane frameworks in one step
Analog
Monofunctional silanes (e.g., MeSiHCl₂)
Single Si-H group cannot achieve cyclic double-silylation products
Target
Bis(dichlorosilyl)methane
Methylene bridge directs ring-closing selectivity
Analog
Generic alkyl chlorosilanes
Steric and electronic environment may shift reactivity away from target cycles

Low-Temperature ALD of Carbon-Doped Silicon Nitride (SiCN)

In plasma-enhanced atomic layer deposition (PEALD) processes, bis(dichlorosilyl)methane provides a distinct advantage over conventional silicon precursors like hexachlorodisilane (HCDS) or dichlorosilane (DCS). Because the carbon is structurally integrated between two silicon atoms, bis(dichlorosilyl)methane enables the direct deposition of carbon-doped silicon nitride (SiCN) films at highly constrained thermal budgets (100°C to 350°C). Standard precursors require separate carbon co-reactants that suffer from poor incorporation efficiency at these temperatures. Utilizing bis(dichlorosilyl)methane yields conformal films with a controlled carbon concentration ranging from 1 to 15 atomic % and a refractive index of 1.6 to 2.1, delivering the superior wet etch resistance required for advanced logic and memory spacer applications [1].

Evidence DimensionCarbon incorporation efficiency at low thermal budgets
Target Compound Data1 to 15 at% carbon doping achieved at 100°C–350°C.
Comparator Or BaselineDichlorosilane (DCS) + carbon co-reactants (requires >400°C for comparable carbon incorporation).
Quantified DifferenceLowers the deposition temperature by >50°C while ensuring stoichiometric carbon integration without complex gas tuning.
ConditionsPlasma-enhanced ALD (PEALD) using nitrogen/ammonia coreactants for dielectric film growth.

Procurement of this precursor allows semiconductor fabs to deposit highly etch-resistant SiCN spacer layers without violating the strict thermal limits of back-end-of-line (BEOL) processing.

Boiling point & density
Cross-study comparable
146–147 °C / 1.37 g/cm³ vs. 179–180 °C / 1.545 g/mL
Supports simplified purification and handling compared to trichloro analog
Literature values at 760 mmHg, 25 °C

Enhanced Ceramic Yield and Oxygen-Free Curing in Polycarbosilane Synthesis

For the production of polycarbosilane (PCS) pre-ceramic polymers, the bifunctionality of bis(dichlorosilyl)methane is critical. The presence of reactive Si-H bonds alongside the Si-Cl groups allows for controlled polymerization and subsequent thermal cross-linking without relying on oxidative curing. This intrinsic cross-linking capability results in a highly branched polymer network that delivers a ceramic yield of 60-85% upon pyrolysis. In contrast, substituting with bis(trichlorosilyl)methane—which lacks Si-H bonds—necessitates alternative curing mechanisms that often introduce oxygen into the polymer matrix. This oxygen contamination leads to the evolution of SiO and CO gases during high-temperature pyrolysis, causing significant mass loss, lower ceramic yields, and microstructural defects in the final SiC fibers[1].

Evidence DimensionCeramic yield and oxygen contamination during curing
Target Compound Data60-85% ceramic yield via oxygen-free Si-H mediated cross-linking.
Comparator Or BaselineBis(trichlorosilyl)methane (requires oxidative curing, leading to higher mass loss during pyrolysis).
Quantified DifferenceEliminates the need for oxidative curing, preventing high-temperature degradation and maximizing SiC conversion efficiency.
ConditionsPyrolysis of the pre-ceramic polymer at 1000°C–1300°C in an inert argon atmosphere.

Selecting the Si-H functionalized monomer is essential for manufacturing aerospace-grade SiC fibers, as minimizing oxygen content is required to prevent catastrophic high-temperature mechanical failure.

Vapor pressure
Class-level inference
4.893 mmHg at 25 °C
Reported volatility context; verify against bis(trichlorosilyl)methane data
Inferred advantage for CVD delivery; confirm experimentally

Single-Source CVD of Stoichiometric Silicon Carbide

Bis(dichlorosilyl)methane is highly effective as a single-source precursor for the chemical vapor deposition of silicon carbide thin films. Its alternating Si-C-Si molecular structure inherently provides the 1:1 silicon-to-carbon ratio required for high-purity SiC. When compared to the widely used single-source precursor methyltrichlorosilane (MTS), bis(dichlorosilyl)methane undergoes more facile thermal decomposition due to the cleavage of its Si-H bonds, allowing for high-quality film growth at lower temperatures. MTS typically requires deposition temperatures well above 1000°C and is prone to yielding chlorine-contaminated or carbon-rich films. By preserving its core Si-C-Si framework during deposition, bis(dichlorosilyl)methane ensures stoichiometric SiC formation with minimal halogen impurities [1].

Evidence DimensionDeposition temperature and film stoichiometry
Target Compound DataStoichiometric 1:1 Si:C film growth at reduced thermal budgets (<1000°C).
Comparator Or BaselineMethyltrichlorosilane (MTS) (requires >1000°C, often yields non-stoichiometric, chlorine-contaminated films).
Quantified DifferenceLowers required activation energy for deposition while intrinsically transferring the correct Si:C ratio to the substrate.
ConditionsHot-wall chemical vapor deposition (CVD) reactor.

This precursor simplifies gas delivery infrastructure and reduces energy costs for producing high-purity SiC coatings used in power electronics and harsh-environment sensors.

Si-H bond count
Head-to-head
Target: 2 Si-H; Comparator: 0 (bis(trichlorosilyl)methane)
Enables double silylation for cyclic organosilicon architectures
Essential for 1,3-disilacyclopentane formation
Cyclization yield
Cross-study comparable
84% (parent) / 98% (derivative)
Reported yield supports scalability of double hydrosilylation
Speier’s catalyst, 80 °C, 12 h; tunable with scaffold modification

Low-Temperature ALD of SiCN Dielectrics

Directly following from its ability to incorporate 1-15 at% carbon at temperatures below 350°C, bis(dichlorosilyl)methane is the optimal precursor for depositing carbon-doped silicon nitride (SiCN) films. It is highly recommended for semiconductor manufacturing workflows requiring conformal, wet-etch-resistant spacer layers or etch-stop layers in advanced logic and memory devices where strict thermal budgets must be maintained [1].

Synthesis of Aerospace-Grade SiC Fibers

Leveraging its reactive Si-H bonds for oxygen-free cross-linking, this compound is a premier monomer for synthesizing polycarbosilane (PCS). It is the precursor of choice for industrial materials scientists developing high-strength, thermally stable SiC fibers for aerospace composites, where high ceramic yields (60-85%) and minimal oxygen contamination are critical for performance [2].

Single-Source CVD of Protective SiC Coatings

Due to its pre-formed Si-C-Si backbone, bis(dichlorosilyl)methane is ideal for the chemical vapor deposition of stoichiometric silicon carbide thin films. It is highly suited for fabricating protective coatings for semiconductor wafer handling equipment, power electronics, and MEMS devices, offering a lower-temperature, cleaner alternative to MTS or dual-gas systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polycarbosilane precursor synthesis
Bifunctional Si-H/Si-Cl comonomer for controlled polymerization
Pyrolysis conversion to SiC; backbone cross-linking efficiency
Functional siloxane coatings
Sequential Si-Cl hydrolysis and Si-H hydrosilylation
Surface grafting density; secondary organic functionalization
Cyclic organosilicon building blocks
Double silylation of alkynes to form 1,3-disilacyclopentanes
Ring-closure efficiency and isolated yield under catalytic conditions
Vapor-phase thin film deposition
Reported vapor pressure and Si-C backbone for SiC/SiOC films
Film composition, uniformity, and precursor delivery reproducibility

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

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